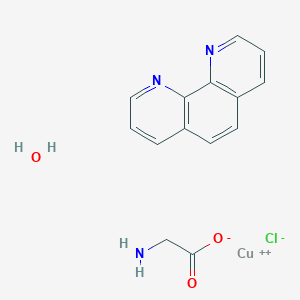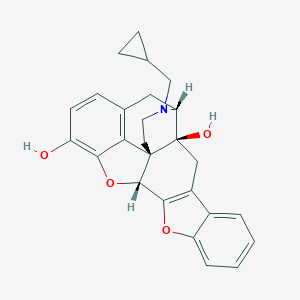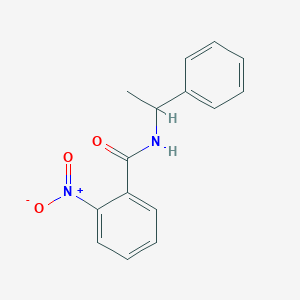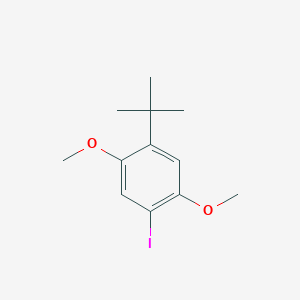
1-(1,1-Dimethylethyl)-4-iodo-2,5-dimethoxy-benzene
Overview
Description
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is an organic compound with the molecular formula C12H17IO2 It is an aromatic compound characterized by the presence of tert-butyl, iodo, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the iodination of 1-tert-butyl-2,5-dimethoxybenzene. The reaction typically uses iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions to introduce the iodine atom into the aromatic ring .
Industrial Production Methods
Industrial production of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups, which activate the aromatic ring towards electrophiles.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include azides, cyanides, and thiol-substituted compounds.
Scientific Research Applications
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Industry: Used in the production of advanced materials, including polymers and electronic materials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene involves its interaction with various molecular targets through electrophilic and nucleophilic reactions The methoxy groups activate the aromatic ring, making it more susceptible to electrophilic attackThese reactions enable the compound to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another similar compound with tert-butyl and methoxy groups but different substitution pattern.
Uniqueness
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is unique due to the presence of the iodine atom, which significantly enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Properties
CAS No. |
91562-20-8 |
|---|---|
Molecular Formula |
C12H17IO2 |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
1-tert-butyl-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)8-6-11(15-5)9(13)7-10(8)14-4/h6-7H,1-5H3 |
InChI Key |
NEHMRXFLXJZUNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
Synonyms |
1-tert-Butyl-4-iodo-2,5-dimethoxy-benzene; 2,5-Dimethoxy-4-tert-butylphenyl Iodide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
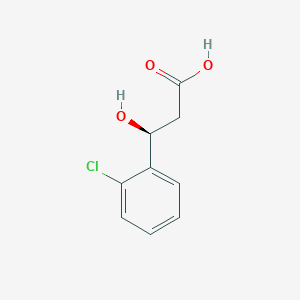
![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)
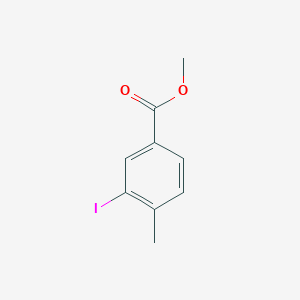
![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
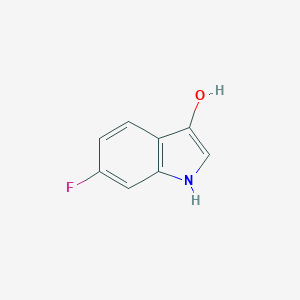
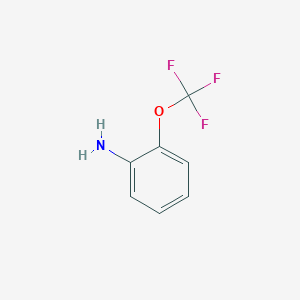

![2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B52514.png)
![5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid](/img/structure/B52515.png)
